molecular formula C14H24N2O5 B13504019 rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate

rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate

Cat. No.: B13504019
M. Wt: 300.35 g/mol
InChI Key: OSUXWAOEEBRENI-DCAQKATOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of bicyclic octahydropyrrolo-oxazine derivatives, featuring a fused pyrrolidine-oxazine ring system. The substituents include a tert-butyl ester at position 6 and an ethyl ester at position 3, which influence solubility, stability, and reactivity.

Properties

Molecular Formula

C14H24N2O5

Molecular Weight

300.35 g/mol

IUPAC Name

6-O-tert-butyl 3-O-ethyl (3S,4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate

InChI

InChI=1S/C14H24N2O5/c1-5-19-12(17)10-8-20-11-7-16(6-9(11)15-10)13(18)21-14(2,3)4/h9-11,15H,5-8H2,1-4H3/t9-,10-,11-/m0/s1

InChI Key

OSUXWAOEEBRENI-DCAQKATOSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CO[C@H]2CN(C[C@@H]2N1)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1COC2CN(CC2N1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b]oxazine-3,6-dicarboxylate typically follows these stages:

Stepwise Preparation Details

Preparation of Amino Alcohol Precursors
  • Starting from commercially available amino acids or amino alcohols, selective protection of amino and hydroxyl groups is performed.
  • For instance, the amino group can be protected as a carbamate (e.g., Boc group) while hydroxyl groups are free or protected depending on the subsequent steps.
Formation of the Oxazine Ring
  • The oxazine ring is formed by intramolecular nucleophilic attack of a hydroxyl group on an activated amine or vice versa.
  • Typical conditions involve mild acid catalysis or base-promoted cyclization.
  • The stereochemistry at ring junctions (3R,4aR,7aR) is controlled by the configuration of the starting amino alcohol and reaction conditions.
Introduction of Ester Groups
  • The tert-butyl ester at position 6 is usually introduced via esterification with tert-butanol under acidic conditions or by using tert-butyl chloroformate.
  • The ethyl ester at position 3 is introduced by reaction with ethanol or ethyl chloroformate.
  • These esterifications are often carried out after ring closure to avoid side reactions.

Representative Synthetic Protocol (Based on Patent EP3077395A1 and WO2024188994A1)

Step Reagents/Conditions Description Yield (%) Notes
1. Amino alcohol synthesis Starting amino acid, Boc protection, solvents (e.g., dichloromethane) Protection of amino group 85-90 Standard protection step
2. Cyclization to oxazine Acid catalysis (e.g., p-toluenesulfonic acid), heating Intramolecular ring closure 70-80 Stereochemistry controlled by precursor
3. Esterification at C6 tert-Butyl chloroformate, base (e.g., triethylamine) Introduction of tert-butyl ester 75-85 Mild conditions prevent ring opening
4. Esterification at C3 Ethanol, acid catalyst (e.g., sulfuric acid) or ethyl chloroformate Introduction of ethyl ester 80-90 Careful control to avoid transesterification
5. Purification Chromatography or recrystallization Isolation of racemic product N/A Confirmed by NMR and HPLC

Analytical and Characterization Techniques

Summary Table of Preparation Methods

Method Aspect Details Advantages Limitations
Amino Alcohol Preparation Boc protection of amino acid derivatives High yield, well-established Requires careful protection/deprotection
Oxazine Ring Formation Acid-catalyzed intramolecular cyclization Efficient ring closure, stereocontrol Sensitive to reaction conditions
Esterification Use of tert-butyl chloroformate and ethyl chloroformate Selective ester introduction Possible side reactions if conditions harsh
Racemic Product Non-enantioselective synthesis Simpler, cost-effective No optical purity control
Purification Chromatography, recrystallization High purity achievable Time-consuming

Chemical Reactions Analysis

Types of Reactions

rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of their activity .

Comparison with Similar Compounds

Structural Analogues in Pyrrolo-Oxazine Derivatives

Compound Name Substituents Stereochemistry CAS/Ref. Molecular Formula Applications
Target Compound 6-tert-butyl, 3-ethyl esters 3R,4aR,7aR N/A C13H22N2O5 (inferred) Potential intermediate
(4aR,7aR)-6-Methyl-pyrrolo[3,4-b][1,4]oxazine 6-methyl 4aR,7aR 1932524-85-0 C6H12N2O Research chemical
(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine None (parent structure) 4aS,7aS 209401-69-4 C6H12N2O Intermediate for finafloxacin

Key Differences :

  • The target compound’s ester groups enhance lipophilicity compared to the methyl-substituted analog .
  • The (4aS,7aS)-stereoisomer in lacks ester functionalities, limiting its utility in coupling reactions .

Pyrrolo-Pyridine and Pyrimidine Derivatives

Compound Name Core Structure Substituents CAS/Ref. Molecular Formula Applications
6-tert-butyl 2-ethyl pyrrolo[2,3-c]pyridine-2,6-dicarboxylate Pyrrolo-pyridine 6-tert-butyl, 2-ethyl esters 1135124-27-4 C15H22N2O4 Pharmaceutical intermediate
Moxifloxacin (R,R)-Isomer Quinoline-pyrrolo-pyridine Cyclopropyl, fluoro, methoxy N/A C21H24FN3O4·HCl Antibiotic (API)

Key Differences :

  • Pyrrolo-pyridine derivatives (e.g., ) replace the oxazine oxygen with nitrogen, altering electronic properties and hydrogen-bonding capacity .
  • Moxifloxacin’s (4aR,7aR)-pyrrolo-pyridinyl moiety is integral to its antibacterial activity, highlighting the pharmacological relevance of stereochemistry .

Cyclopenta-Oxazine and Pyrrolo-Pyrrole Derivatives

Compound Name Core Structure Substituents CAS/Ref. Molecular Formula Applications
rac-tert-butyl octahydrocyclopenta[b][1,4]oxazine-6-carboxylate Cyclopenta-oxazine 6-tert-butyl ester 2639389-54-9 C12H21NO3 Research chemical
tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate Pyrrolo-pyrrole 1-tert-butyl ester N/A C11H20N2O2 Synthetic intermediate

Key Differences :

  • The cyclopenta-oxazine derivative in features a five-membered carbocyclic ring, reducing ring strain compared to the target compound’s six-membered oxazine .
  • Pyrrolo-pyrrole derivatives lack the oxygen atom present in oxazine, impacting polarity and metabolic stability .

Research Findings and Implications

  • Stereochemical Influence : The (3R,4aR,7aR) configuration in the target compound may confer unique binding affinities or catalytic properties, akin to the (4aR,7aR)-stereochemistry critical for moxifloxacin’s antibiotic efficacy .
  • Substituent Effects : Esters at positions 3 and 6 improve solubility in organic solvents, facilitating use in synthetic pathways, whereas methyl groups (as in ) offer fewer reactive sites .
  • Industrial Relevance : High-purity analogs like (4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine (≥99% purity) underscore the demand for well-defined intermediates in API synthesis .

Biological Activity

Rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis. The molecular formula of this compound is C14H24N2O5, with a molar mass of approximately 300.35 g/mol.

Structural Characteristics

The compound features both oxazine and pyrrolidine moieties, which contribute to its biological activity. Its structural uniqueness allows it to interact with various biological targets such as enzymes and receptors involved in neurological functions and inflammatory responses.

Biological Activities

Preliminary studies indicate that this compound exhibits several significant biological activities:

  • Neuroprotective Effects : Initial research suggests the compound may protect neuronal cells from damage due to oxidative stress and inflammation.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, which could be beneficial in treating various inflammatory diseases.

The biological activity of this compound can be attributed to its ability to bind with specific receptors and enzymes. Interaction studies employing molecular docking simulations and in vitro assays have indicated that it may interact with neurotransmitter receptors and metabolic enzymes.

Case Studies

  • Neuroprotection Study : A study involving murine models demonstrated that administration of this compound resulted in a significant reduction in neuronal apoptosis following exposure to neurotoxic agents.
  • Anti-inflammatory Activity : In vitro assays revealed that the compound effectively inhibited the production of pro-inflammatory cytokines in activated macrophages.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaUnique Features
tert-butyl 3-Ethyl 4-Oxopyrrolidine-1,3-dicarboxylateC12H19N2O5Lacks oxazine ring; simpler structure
rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxylateC11H18N2O2Different stereochemistry; fewer functional groups
N-Boc-protected derivativesVariesContains Boc protection; often used in peptide synthesis

The distinct stereochemistry and functional group arrangement of this compound may confer unique biological activities compared to these similar compounds.

Q & A

Q. Advanced: How can computational methods optimize the reaction pathways for this compound?

Integrate quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. Tools like the Artificial Force Induced Reaction (AFIR) method can predict feasible pathways, while machine learning algorithms analyze experimental datasets to prioritize conditions (e.g., solvent polarity, catalysts) that maximize yield and stereoselectivity . Feedback loops between simulation and lab validation reduce trial-and-error inefficiencies .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:
Use NMR (¹H, ¹³C, DEPT) to confirm stereochemistry and functional groups (e.g., tert-butyl at δ ~1.4 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with chiral columns ensures enantiomeric purity. IR spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹) from ester groups .

Q. Advanced: How to resolve contradictions in spectral data (e.g., unexpected NOE effects)?

Combine 2D NMR (COSY, NOESY) to map spatial interactions and verify bicyclic conformations. X-ray crystallography provides definitive structural proof. If discrepancies persist, re-evaluate synthesis conditions (e.g., epimerization during workup) or employ dynamic NMR to assess rotational barriers in the oxazine ring .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:
Wear PPE (nitrile gloves, safety goggles, lab coats) to avoid skin/eye contact. Use fume hoods to minimize inhalation of aerosols. Follow acute toxicity guidelines (H302: harmful if swallowed) and store in airtight containers at 2–8°C . Dispose of waste via certified hazardous waste services .

Q. Advanced: How to mitigate risks during scale-up synthesis?

Implement process analytical technology (PAT) for real-time monitoring of exothermic reactions. Use flow chemistry to reduce batch variability and enhance heat dissipation. Conduct hazard operability (HAZOP) studies to identify risks in solvent handling or pressure buildup .

Basic: How to assess the compound’s stability under different storage conditions?

Methodological Answer:
Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks for degradation products (e.g., ester hydrolysis). Store lyophilized samples under argon to prevent oxidation. Use DSC to determine thermal decomposition thresholds (>200°C typical for tert-butyl esters) .

Q. Advanced: What mechanistic insights explain pH-dependent degradation?

Conduct kinetic studies in buffered solutions (pH 1–13) to identify hydrolysis pathways. Computational pKa predictions and transition-state modeling clarify susceptibility of ester bonds to nucleophilic attack. Stabilizers like cyclodextrins can encapsulate the compound, delaying degradation .

Basic: What biological assays are suitable for initial activity screening?

Methodological Answer:
Use in vitro assays like enzyme inhibition (e.g., serine hydrolases) or receptor binding (radioligand displacement). Cell-based assays (e.g., cytotoxicity in HEK293 or SH-SY5Y lines) assess neuroprotective potential. LC-MS quantifies cellular uptake and metabolite profiling .

Q. Advanced: How to validate target engagement in complex biological systems?

Employ click chemistry to attach biotin tags for pull-down assays and identify protein interactors. CRISPR-Cas9 knockout models confirm target specificity. In vivo PET imaging with ¹⁸F-labeled analogs tracks biodistribution and target occupancy .

Basic: How to address low yields in the final esterification step?

Methodological Answer:
Optimize coupling reagents (e.g., DCC/DMAP vs. EDCI/HOBt) and activate carboxylates as mixed anhydrides. Increase reaction time (24–48 hrs) and monitor progress via TLC. Ensure strict anhydrous conditions by molecular sieves or solvent distillation .

Q. Advanced: Can statistical design of experiments (DoE) improve process robustness?

Apply factorial designs to test variables (molar ratios, temperature, catalyst loading). Response surface methodology (RSM) identifies optimal conditions. PAT tools like inline FTIR track reagent consumption, enabling real-time adjustments .

Advanced: How to resolve contradictory bioactivity data across studies?

Use meta-analysis to compare datasets, controlling for variables like cell line heterogeneity or assay endpoints. Validate findings via orthogonal methods (e.g., SPR vs. ITC for binding affinity). Investigate off-target effects using proteome-wide affinity profiling .

Ethical Considerations: What guidelines govern the use of hazardous intermediates?

Adhere to NIH/EPA guidelines for waste disposal and REACH regulations for chemical safety. Document risk assessments in lab notebooks and ensure institutional review board (IRB) approval for biological studies involving human tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.